2-{[4-(butane-1-sulfonyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole
Description
The compound 2-{[4-(butane-1-sulfonyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole features a 1H-1,3-benzodiazole (benzimidazole) core linked via a methyl group to a piperazine ring. The piperazine is substituted at the 4-position with a butane-1-sulfonyl group. The molecular formula is estimated as C₁₆H₂₄N₄O₂S, with a molecular weight of 336.45 g/mol (calculated).
Key structural attributes:
- Benzodiazole core: A bicyclic aromatic system with two adjacent nitrogen atoms, enabling hydrogen bonding and π-π interactions.
- Methyl linker: Short spacer between the benzodiazole and piperazine, limiting conformational flexibility compared to longer linkers.
- Butane-1-sulfonyl substituent: A linear alkyl sulfonyl group, enhancing hydrophilicity compared to bulkier aryl-sulfonyl analogs.
Properties
IUPAC Name |
2-[(4-butylsulfonylpiperazin-1-yl)methyl]-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2S/c1-2-3-12-23(21,22)20-10-8-19(9-11-20)13-16-17-14-6-4-5-7-15(14)18-16/h4-7H,2-3,8-13H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGIBBRGFQLLXQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCN(CC1)CC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(butane-1-sulfonyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(butane-1-sulfonyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
2-{[4-(butane-1-sulfonyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[4-(butane-1-sulfonyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
Benzodiazole vs. Benzimidazole/Quinoline Derivatives
- Benzodiazole vs. Benzimidazole : While benzodiazole and benzimidazole are structurally similar, the latter has a fused benzene and imidazole ring. Substitutions on benzimidazole (e.g., 5-iodo or 5-methyl in ) correlate with antifungal activity, suggesting the benzodiazole core in the target compound may offer distinct electronic properties for biological targeting .
- Benzodiazole vs. Quinoline: Quinoline-based analogs (e.g., compounds C1–C7 in ) utilize a nitrogen-containing aromatic core but lack the dual nitrogen adjacency of benzodiazole. This difference may alter binding affinities in biological systems .
Linker and Substituent Analysis
Methyl vs. Carbonyl/Propyl Linkers
- Carbonyl linker (e.g., C1–C7 in ): Introduces polarity and planar geometry, facilitating hydrogen bonding with targets.
- Propyl/ethyl linkers (e.g., –4): Longer spacers increase flexibility, which may enhance interactions with buried enzymatic pockets .
Piperazine Substituents
The butane-1-sulfonyl group in the target compound balances hydrophilicity and flexibility compared to bulky tert-butylbenzenesulfonyl () or halogenated aryl groups ().
Solubility and LogP
- The sulfonyl group in the target compound improves water solubility compared to purely hydrophobic substituents (e.g., tert-butyl in ).
- LogP values for similar piperazine-linked benzimidazoles range from 2.5–4.0 , suggesting moderate lipophilicity. The target compound’s logP is estimated to be ~3.2 , aligning with this range.
Biological Activity
2-{[4-(butane-1-sulfonyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular structure of the compound is characterized by the presence of a benzodiazole core substituted with a piperazine moiety. Its chemical formula is , and it has a molecular weight of approximately 304.40 g/mol.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Receptor Modulation : The piperazine ring is known to interact with neurotransmitter receptors, potentially influencing pathways related to anxiety and depression.
- Enzyme Inhibition : Studies indicate that this compound may inhibit certain enzymes involved in metabolic pathways, which could be relevant in cancer therapy.
Antitumor Activity
Research has shown that derivatives of benzodiazole compounds exhibit significant antitumor properties. For instance, studies have reported that similar compounds can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways (PMID: 15664838) .
Antimicrobial Properties
The sulfonamide group in the structure enhances the antimicrobial activity against various bacterial strains. Preliminary studies suggest that this compound may inhibit bacterial growth through interference with folate synthesis pathways, similar to other sulfonamide antibiotics.
Data Table: Biological Activity Summary
| Activity Type | Target | Effect | Reference |
|---|---|---|---|
| Antitumor | Cancer Cells | Induces apoptosis | PMID: 15664838 |
| Antimicrobial | Bacterial Strains | Inhibits growth | Study Findings |
| Enzyme Inhibition | Metabolic Enzymes | Reduces activity | Research Data |
Case Study 1: Antitumor Effects
A study involving the administration of the compound to various cancer cell lines demonstrated a dose-dependent reduction in cell viability. The mechanism was linked to increased levels of reactive oxygen species (ROS) leading to cell death.
Case Study 2: Antimicrobial Efficacy
In vitro testing against Staphylococcus aureus showed that the compound exhibited significant inhibitory effects at low concentrations. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating promising potential for further development as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
